

Application Notes and Protocols for the Analytical Detection of Bromodichloronitromethane

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Compound of Interest

Compound Name: *Bromodichloronitromethane*

Cat. No.: *B120469*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of **bromodichloronitromethane** (BDCNM), a disinfection byproduct (DBP) commonly found in drinking water.^[1] The methodologies outlined are primarily based on gas chromatography (GC) coupled with mass spectrometry (MS), which offers high sensitivity and selectivity for the detection and quantification of this compound.

Bromodichloronitromethane is a member of the halonitromethane (HNM) class of DBPs, which are formed when disinfectants like chlorine react with natural organic matter in water.^[1] ^[2] Due to potential health concerns associated with these compounds, robust and reliable analytical methods are essential for monitoring their presence in various matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of **bromodichloronitromethane** and other halonitromethanes.

Analytical Method	Sample Matrix	Sample Preparation	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Linearity (R ²)	Recovery (%)	Precision (%RSD)	Reference
HS-SDME-GC-MS	Treated Water	Headspace Single-Drop Microextraction	0.5 µg/L (average for 9 HNMs)	-	-	-	8.2 (average for 9 HNMs)	[2]
LLE-GC-MS (EPA Method)	Treated Water	Liquid-Liquid Extraction	1 µg/L (average for 9 HNMs)	-	-	-	7.0 (average for 9 HNMs)	[2]
P&T-GC-MS	Drinking Water	Purge and Trap	-	0.02-0.4 µg/L (for most DBPs)	-	-	-	[3]
HS-SPME-GC-MS	Drinking Water	Headspace Solid-Phase Microextraction	0.9-80 ng/L	-	Linear over three orders of magnitude	-	3.8-12	[3]

SPE-								
GC-MS		Solid-	0.05	0.15				
(Adapte	Drinkin	Phase	µg/L	µg/L	> 0.995	85-110	< 15	[4]
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EPA		on	ed)	ed)				
Method								
525.3)								

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred technique for the analysis of volatile and semi-volatile organic compounds like **bromodichloronitromethane** due to its excellent separation efficiency and definitive identification capabilities.[4][5][6]

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column and a mass selective detector (MSD).
- Column: A DB-1701 column (30 m × 0.250 mm × 1 µm) or equivalent is suitable for separating halonitromethanes.[7]
- Injector: Split/splitless inlet.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

Typical GC-MS Parameters:

- Injection Volume: 1-3 µL
- Injector Temperature: 200 °C

- Oven Temperature Program:
 - Initial temperature: 35 °C, hold for 2-5 minutes.
 - Ramp 1: Increase to 140 °C at a rate of 4-10 °C/min.
 - Ramp 2: Increase to 280 °C at a rate of 20-25 °C/min, hold for 1-5 minutes.[7]
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for **bromodichloronitromethane**.

Sample Preparation Protocols

The choice of sample preparation method depends on the sample matrix, required sensitivity, and available instrumentation.[4]

A common and cost-effective method for extracting a wide range of disinfection byproducts.

Materials:

- Separatory funnel
- Extraction solvent (e.g., methyl tert-butyl ether (MTBE), pentane, or dichloromethane)[8][9]
- Sodium sulfate (anhydrous) for drying
- Concentrator tube

Protocol:

- Collect a 50-100 mL water sample in a clean glass container.
- Add a suitable surrogate standard to the sample.

- Transfer the sample to a separatory funnel.
- Add 3-5 mL of the extraction solvent.
- Shake the funnel vigorously for 1-2 minutes, venting periodically.
- Allow the layers to separate.
- Drain the organic layer into a collection vial containing anhydrous sodium sulfate to remove residual water.[\[9\]](#)
- Repeat the extraction two more times with fresh solvent, combining the organic extracts.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Add an internal standard and transfer the extract to a GC vial for analysis.

This method is used to concentrate the analyte from a water sample and is adapted from EPA Method 525.3 for semivolatile organic compounds.[\[4\]](#)

Materials:

- C18 SPE cartridges
- SPE vacuum manifold
- Ethyl acetate, methanol, and reagent water for conditioning
- Nitrogen gas for drying

Protocol:

- Collect a 1-liter water sample.
- Add a surrogate standard.
- Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and then 10 mL of reagent water.[\[4\]](#)

- Pass the entire water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[4]
- After the sample has passed through, dry the cartridge by purging with nitrogen for 10 minutes.[4]
- Elute the trapped analytes with 5 mL of ethyl acetate.[4]
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[4]
- Add an internal standard and transfer to a GC vial.

A solventless technique that is simple, fast, and sensitive.[3]

Materials:

- SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)
- Heated agitator
- GC vials with septa

Protocol:

- Place a 10-20 mL aliquot of the water sample into a GC vial.
- Add a salting agent (e.g., NaCl) to improve the partitioning of the analyte into the headspace.
- Seal the vial.
- Place the vial in a heated agitator (e.g., at 40-60 °C) for a set equilibration time.
- Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-30 minutes) to allow for the adsorption of the analytes.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the column.

This is a highly efficient method for volatile organic compounds.[5]

Materials:

- Purge and trap concentrator system
- Inert gas (e.g., helium or nitrogen)

Protocol:

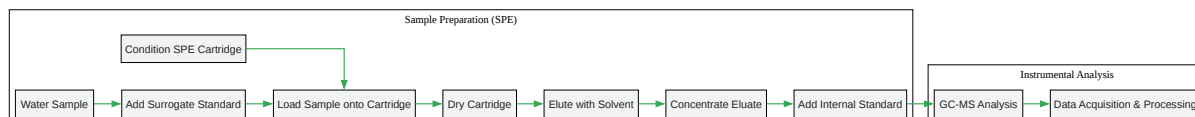
- A known volume of the sample is placed in a purging vessel.
- An inert gas is bubbled through the sample, stripping the volatile compounds out of the matrix.[5]
- The gas stream is passed through a sorbent trap, where the analytes are collected.[5]
- The trap is then rapidly heated and backflushed with the carrier gas to desorb the analytes onto the GC column.[5]

Visualizations



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Caption: Workflow for **Bromodichloronitromethane** Analysis using LLE-GC-MS.



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Caption: Workflow for **Bromodichloronitromethane** Analysis using SPE-GC-MS.



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Caption: Workflow for **Bromodichloronitromethane** Analysis using HS-SPME-GC-MS.

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